1-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]cyclopentan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of benzoxazole derivatives has been studied extensively. A simple, green, and efficient method enables the synthesis of benzoxazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another method involves a sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides .Scientific Research Applications
Enzymatic Hydroxylation and Product Enantiomeric Excess
Research conducted by Raadt et al. (1996) in "Microbial hydroxylation of 2-cycloalkylbenzoxazoles" explored the enzymatic hydroxylation of various 2-cycloalkyl-1,3-benzoxazoles using microorganisms like Cunninghamella blakesleeana. This study revealed the potential of microbial hydroxylation in producing enantiomerically enriched compounds, including derivatives of 1,3-benzoxazol-2-ylsulfanyl alcohols (Raadt et al., 1996).
Biohydroxylation for Chiral Alcohol Production
Kreiner et al. (1996) in their study "Stereospecific Biohydroxylations of Protected Carboxylic Acids" utilized Cunninghamella blakesleeana for biotransformation of cycloalkylcarboxylic acids into hydroxy and oxo derivatives. This method effectively produced 1,3-benzoxazol-2-ylsulfanyl cyclopentan-1-ol as a main product, highlighting the compound's significance in the field of chiral alcohol synthesis (Kreiner et al., 1996).
Applications in Antimicrobial and Anti-Inflammatory Research
A study by Staniszewska et al. (2021) on "In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives" showcased the anti-Candida activity of various benzoxazole derivatives, including 1,3-benzoxazol-2-ylsulfanyl alcohols. This study highlighted the compound's relevance in developing novel antimicrobial agents (Staniszewska et al., 2021).
Photolytic Reactivity Studies
Research by Alam et al. (1996) in "Laser flash photolysis study of bis(1,3-benzoxazol-2-yl) disulfide" investigated the photolytic reactivity of benzoxazol-2-ylsulfanyl radicals. This study provides insight into the photochemical properties of benzoxazole derivatives, which can be crucial for understanding their reactivity under light exposure (Alam et al., 1996).
Optimization of Hydroxylation Processes
In "Optimization of the hydroxylation of 2-cyclopentylbenzoxazole," Kraemer-Schafhalter et al. (2000) optimized the biohydroxylation process of 2-cyclopentyl-1,3-benzoxazole. This study is significant for improving the yield and quality of 1,3-benzoxazol-2-ylsulfanyl alcohol production in industrial processes (Kraemer-Schafhalter et al., 2000).
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-ylsulfanylmethyl)cyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c15-13(7-3-4-8-13)9-17-12-14-10-5-1-2-6-11(10)16-12/h1-2,5-6,15H,3-4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUODRBDRONQIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CSC2=NC3=CC=CC=C3O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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